molecular formula C55H70O5 B1271858 4-tert-Butylcalix[5]arene CAS No. 81475-22-1

4-tert-Butylcalix[5]arene

Cat. No.: B1271858
CAS No.: 81475-22-1
M. Wt: 811.1 g/mol
InChI Key: HTJNUHSOASZVHV-UHFFFAOYSA-N
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Description

4-tert-Butylcalix[5]arene is a useful research compound. Its molecular formula is C55H70O5 and its molecular weight is 811.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: Calixarenes like 4-tert-Butylcalix[5]arene can be synthesized using various methods. For instance, p-tert-butylcalix[4]arene has been synthesized with dichlorodimethylsilane and alkylated subsequently, demonstrating the chemical versatility of calixarenes (Fan et al., 1996).
  • Chemical Reactions and Modifications: The calixarene structure allows for diverse chemical modifications. The reaction of p-tert-butylcalix[4]arene with elemental sulfur in the presence of a base has been explored to synthesize p-tert-butylthiacalix[4]arene, indicating the potential for creating various derivatives (Kumagai et al., 1997).

Antioxidative Properties

  • Antioxidative Effects: Calix[n]arenes, including tert-butylcalix[n]arenes, have been studied for their antioxidative properties. They have shown effectiveness as antioxidants in various applications, such as in tetraline and low-density polyethylene (Görmar et al., 1990).

Host-Guest Chemistry and Molecular Recognition

  • Host-Guest Interactions: Calixarenes are known for their ability to form host-guest compounds. For example, p-tert-butylcalix[4]arene forms compounds with n-butylamine, showing its potential in molecular recognition and supramolecular chemistry (Udachin et al., 2002).

Environmental Applications

  • Removal of Azo Dyes: p-tert-butylcalix[8]arene immobilized material has been synthesized for the removal of azo dyes from aqueous media, demonstrating its potential in environmental applications (Kamboh et al., 2011).

Analytical Applications

  • Gas Chromatography: 4-tert-butylcalix[8]arene has been used as a stationary phase in gas-solid chromatography, indicating its usefulness in analytical separations (Mangia et al., 1983).

Coordination Chemistry

  • Metal Ion Binding: The calixarene scaffold has been used to bind a variety of paramagnetic transition and lanthanide metals, highlighting its role in coordination chemistry and potential in creating polymetallic clusters with unique properties (Wilson et al., 2022).

Biocompatibility and Drug Delivery

  • Biocompatibility Studies: Amphiphilic octopus-shaped macromolecules based on tert-butylcalix[4]arene have been synthesized and found to be biocompatible, suggesting their potential as drug delivery platforms (Momekova et al., 2012).

Supramolecular Chemistry

  • Multipoint Molecular Recognition: Calix[5]arenes with a urea functionality at the upper rim have shown efficiency in the molecular recognition of amino acids and biogenic amines, demonstrating their potential in supramolecular chemistry (Ballistreri et al., 2003).

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Future Directions

The calix4arene scaffold is likely to continue to surprise chemists and deliver even more in terms of novelty and function . Potentiometric sensors based on calix4arene derivative can become promising future tools for NPSs detection .

Biochemical Analysis

Biochemical Properties

4-tert-Butylcalix5arene plays a significant role in biochemical reactions due to its ability to form stable complexes with enzymes, proteins, and other biomolecules. It interacts with enzymes such as cytochrome P450, influencing their catalytic activity. The compound can also bind to proteins like albumin, altering their conformation and function. These interactions are primarily driven by hydrophobic and van der Waals forces, as well as hydrogen bonding, which stabilize the host-guest complexes formed by 4-tert-Butylcalix5arene.

Cellular Effects

4-tert-Butylcalix5arene affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For example, 4-tert-Butylcalix5arene can enhance the expression of genes involved in oxidative stress response, thereby protecting cells from damage caused by reactive oxygen species.

Molecular Mechanism

The molecular mechanism of action of 4-tert-Butylcalix5arene involves its ability to bind to specific biomolecules, thereby altering their activity. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, 4-tert-Butylcalix5arene can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-tert-Butylcalix5arene can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that 4-tert-Butylcalix5arene can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways. These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of 4-tert-Butylcalix5arene vary with different dosages in animal models. At low doses, the compound can enhance cellular function and protect against oxidative stress. At high doses, it can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which adverse effects become prominent. These dosage-dependent effects are crucial for determining the safe and effective use of 4-tert-Butylcalix5arene in therapeutic applications.

Metabolic Pathways

4-tert-Butylcalix5arene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the activity of enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics and endogenous compounds. By modulating these enzymes, 4-tert-Butylcalix5arene can affect the levels of metabolites and the overall metabolic balance within cells.

Transport and Distribution

Within cells and tissues, 4-tert-Butylcalix5arene is transported and distributed through interactions with transporters and binding proteins. The compound can bind to membrane transporters, facilitating its uptake into cells. Once inside the cells, 4-tert-Butylcalix5arene can interact with cytoplasmic and nuclear proteins, influencing its localization and accumulation. These interactions are essential for the compound’s biological activity and its ability to modulate cellular processes.

Subcellular Localization

4-tert-Butylcalix5arene exhibits specific subcellular localization, which is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals. This localization allows 4-tert-Butylcalix5arene to exert its effects on specific cellular processes, such as mitochondrial respiration or gene transcription, thereby influencing overall cellular function.

Properties

IUPAC Name

5,11,17,23,29-pentatert-butylhexacyclo[25.3.1.13,7.19,13.115,19.121,25]pentatriaconta-1(30),3,5,7(35),9,11,13(34),15,17,19(33),21(32),22,24,27(31),28-pentadecaene-31,32,33,34,35-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H70O5/c1-51(2,3)41-21-31-16-33-23-42(52(4,5)6)25-35(47(33)57)18-37-27-44(54(10,11)12)29-39(49(37)59)20-40-30-45(55(13,14)15)28-38(50(40)60)19-36-26-43(53(7,8)9)24-34(48(36)58)17-32(22-41)46(31)56/h21-30,56-60H,16-20H2,1-15H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJNUHSOASZVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)CC6=C(C(=CC(=C6)C(C)(C)C)C2)O)O)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H70O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369362
Record name 4-tert-Butylcalix[5]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81475-22-1
Record name 4-tert-Butylcalix[5]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-Butylcalix[5]arene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the separation of 4-tert-Butylcalix[5]arene from other calixarenes using thin-layer chromatography?

A1: The research primarily focused on understanding the chromatographic behavior of this compound and other related compounds (calix[4]arene, 4-tert-butyl-calix[4]arene tribenzoate, and pyrene) using thin-layer chromatography (TLC). The study revealed that using acetonitrile-water mobile phases with RP18W plates provided the best separation of the different calixarenes, including this compound []. This suggests that the different polarities and structures of these molecules, influenced by factors like the presence of tert-butyl groups and the size of the calixarene ring, play a significant role in their separation using reversed-phase TLC.

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